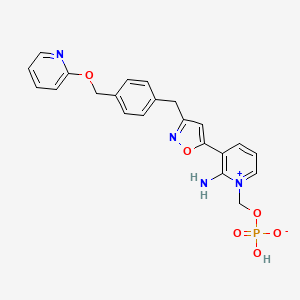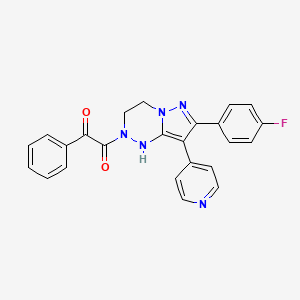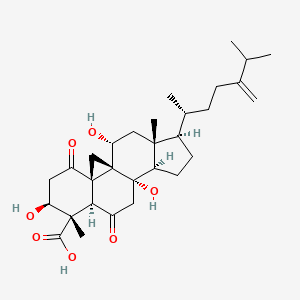
Guggulsterone-52
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guggulsterone-52 is a novel inhibitor of the activation of nuclear factor (NF)-κB signaling in bone marrow-derived dendritic cells, significantly inhibiting LPS-induced IL-12p40 and TNF-α gene expression, IκBα degradation, and NF-κB DNA binding activity in BMDCs, attenuating colitis in IL-10 knockout mice.
Applications De Recherche Scientifique
1. Cancer Cell Inhibition and Apoptosis
Guggulsterone has demonstrated significant potential in inhibiting the proliferation of various human tumor cell types including leukemia, lung carcinoma, melanoma, breast carcinoma, and ovarian carcinoma. It achieves this by inhibiting DNA synthesis, inducing cell cycle arrest in the S-phase, and promoting apoptosis through the activation of specific cellular pathways. Studies have shown that guggulsterone induces apoptosis by increasing the number of Annexin V- and TUNEL-positive cells, activating caspase-8, caspase-9, caspase-3, and through the cleavage of bid and PARP. These effects are associated with the activation of the JNK pathway and the suppression of the Akt pathway (Shishodia et al., 2007).
2. Anti-Inflammatory and Immune Modulating Effects
Guggulsterone has shown effectiveness in suppressing NF-κB and IκBα kinase activation. This suppression results in the decreased expression of anti-apoptotic gene products and enhances apoptosis. These findings suggest that guggulsterone's anti-inflammatory properties may be linked to its ability to modulate key inflammatory pathways, making it a potential agent for treating diseases with an inflammatory component (Shishodia & Aggarwal, 2004).
3. Interaction with Steroid Receptors
Guggulsterone interacts with various steroid receptors, including the mineralocorticoid, androgen, glucocorticoid, and progesterone receptors. This interaction suggests that the diverse pharmacological effects exhibited by guggulsterone, such as its use in treating dyslipidemia, obesity, and inflammation, might be mediated through targeting multiple steroid receptors (Burris et al., 2005).
4. Potential in Treating Inflammatory Bowel Disease
Guggulsterone has been identified as a promising agent for treating inflammatory bowel disease (IBD) due to its anti-inflammatory nature. It inhibits the NF-κB pathway, which is central to the pathophysiology of IBD. This inhibitory action provides insights into the mechanism by which guggulsterone exerts its therapeutic effect in IBD (Sujitha Priya et al., 2022).
5. Chemoprevention of Cancer
Guggulsterone has been identified as a potential agent for both the prevention and treatment of cancers. It inhibits the growth of tumor cells and induces apoptosis by modulating cell cycle proteins, activating caspases, inhibiting Akt, and activating JNK. Additionally, it affects the expression of genes involved in metastasis. These actions suggest that guggulsterone could be an effective agent in delaying tumor growth (Shishodia et al., 2015).
6. Role in Chronic Diseases
Guggulsterone's role in chronic diseases is linked to its action as an antagonist of certain nuclear receptors, particularly the farnesoid X receptor. It influences gene expression through the regulation of transcription factors, impacting inflammation and tumorigenesis. Guggulsterone downregulates proteins involved in anti-apoptotic, cell survival, and proliferation activities, highlighting its potential in managing chronic conditions (Yamada & Sugimoto, 2016).
7. LDL Cholesterol Reduction
Guggulsterone has been shown to lower LDL cholesterol levels by antagonizing the farnesoid X receptor, a nuclear hormone receptor activated by bile acids. This action suggests that guggulsterone's cholesterol-lowering effect is mediated through the inhibition of FXR activation (Urizar et al., 2002).
Propriétés
Nom du produit |
Guggulsterone-52 |
|---|---|
Formule moléculaire |
C23H32O2 |
Poids moléculaire |
340.507 |
Nom IUPAC |
(8R,9S,10R,13S,14S)-17(E/Z)-butylidene-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,16(2H)-dione |
InChI |
InChI=1S/C23H32O2/c1-4-5-6-19-21(25)14-20-17-8-7-15-13-16(24)9-11-22(15,2)18(17)10-12-23(19,20)3/h6,13,17-18,20H,4-5,7-12,14H2,1-3H3/b19-6-/t17-,18+,20+,22+,23-/m1/s1 |
Clé InChI |
XWWSAKZXRSBVNB-KLLPDSGHSA-N |
SMILES |
O=C(C=C1CC[C@@]2([H])[C@]3([H])CC/4=O)CC[C@]1(C)[C@@]2([H])CC[C@]3(C)C4=C/CCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Guggulsterone-52; Guggulsterone 52; Guggulsterone52 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)
![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)


